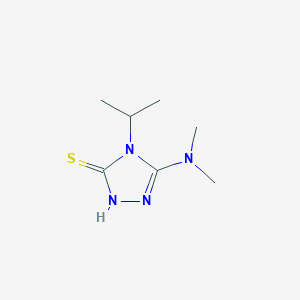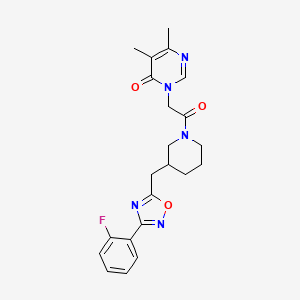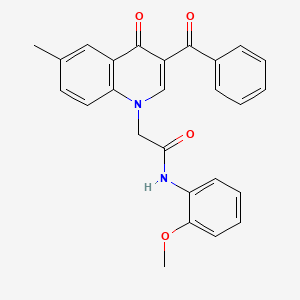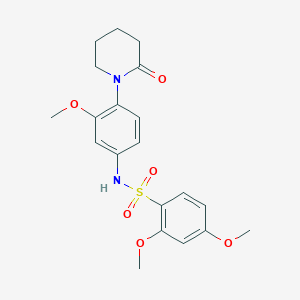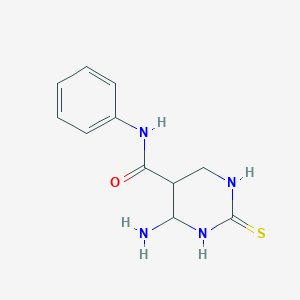
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide, also known as SPD-754, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to possess several unique properties that make it a valuable tool in various fields of research.
Mécanisme D'action
The mechanism of action of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide involves the inhibition of several key enzymes and proteins that are involved in cell growth and proliferation. Specifically, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and replication. By inhibiting this enzyme, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide can effectively halt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to have several biochemical and physiological effects on cells. Studies have shown that 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and ultimately lead to cell death. Additionally, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to modulate the expression of several genes that are involved in cell growth and proliferation, further contributing to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide is its relatively high cost and limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research involving 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide. One area of research is in the development of new cancer therapies that utilize 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide as a key component. Additionally, researchers are investigating the potential of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, there is ongoing research aimed at improving the synthesis of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide and developing more efficient methods for its production.
In conclusion, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide is a valuable tool in scientific research, particularly in the field of cancer treatment. Its potent anti-cancer properties and unique mechanism of action make it a promising candidate for the development of new cancer therapies. While there are limitations to its use in lab experiments, ongoing research is aimed at improving its availability and developing more efficient methods for its production.
Méthodes De Synthèse
The synthesis of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide involves a multistep process that starts with the reaction of 4-chloro-2-nitroaniline with thiourea to form 4-amino-2-nitrophenylthiourea. This intermediate is then reduced with sodium dithionite to yield 4-amino-2-nitroaniline, which is subsequently reacted with ethyl acetoacetate and ammonium acetate to form the final product, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide.
Applications De Recherche Scientifique
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy.
Propriétés
IUPAC Name |
4-amino-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-9-8(6-13-11(17)15-9)10(16)14-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEWLZCAWTUMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC(=S)N1)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

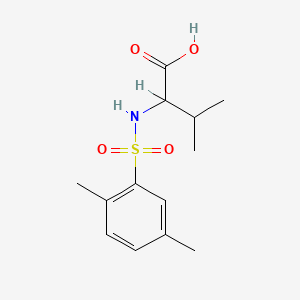
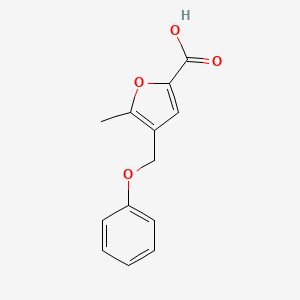
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
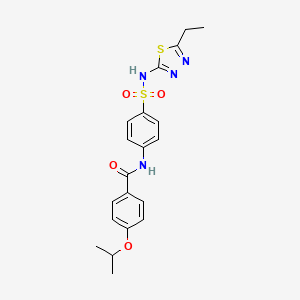
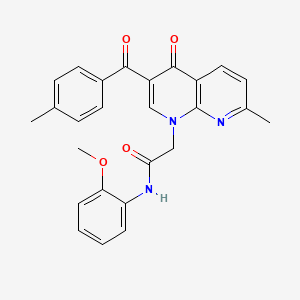

![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)
